molecular formula C20H15AuF6NO4PS2 B7945102 N-aurio-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide; triphenylphosphane

N-aurio-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide; triphenylphosphane

Cat. No.: B7945102
M. Wt: 739.4 g/mol
InChI Key: GJWZOHAPYGHXHP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWZOHAPYGHXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15AuF6NO4PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-aurio-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide, often referred to as a sulfonimidamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of trifluoromethyl and sulfonyl groups, which are known to influence its biological properties. The molecular formula is C2H3F6N2O4S2C_2H_3F_6N_2O_4S_2, and it exhibits unique physical and chemical properties due to these functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonimidamide derivatives against various bacterial strains. Notably, a study evaluated the antibacterial activity of related compounds against Mycobacterium tuberculosis (M. tb.) and other pathogens. The results are summarized in Table 1.

CompoundTarget PathogenMIC (μg/mL)Notes
13M. tuberculosis4–8Comparable to ethambutol
15M. tuberculosis4–8Effective against Gram-positive bacteria
-Streptococcus aureusNot significantLimited activity observed
-Escherichia coliNot significantLimited activity observed

The compounds exhibited significant selectivity towards mycobacterial strains compared to Gram-negative and Gram-positive bacteria, suggesting a novel class of selective antitubercular agents .

Cytotoxicity Studies

Cytotoxicity assays were performed using human-derived liver carcinoma cell lines (HepG2). The results indicated that compounds 13 and 15 reduced cell viability significantly at concentrations of 15 μg/mL and 65 μg/mL respectively. This suggests that while these compounds are effective against certain pathogens, they also exhibit cytotoxic effects on human cells.

CompoundCell LineIC50 (μM)Notes
13HepG220Moderate cytotoxicity observed
15HepG250Higher concentration required for significant effect

Study on Trifluoromethylthiolated Sulfonimidamides

A notable study explored the synthesis and evaluation of N-trifluoromethylthiolated sulfonimidamides. Compounds derived from this class demonstrated potent activity against M. tb., with MIC values as low as 4 μg/mL. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Impact of Functional Groups

Research has shown that the presence of trifluoromethyl groups significantly enhances the biological activity of compounds. For instance, urea derivatives containing sulfonyl groups exhibited increased antibacterial properties compared to their non-sulfonyl counterparts. This suggests that the incorporation of such groups can be a strategic approach in drug design .

Scientific Research Applications

Organic Synthesis

Trifluoromethanesulfonamide serves as an essential reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into various organic compounds. This is particularly useful in drug discovery and development.

  • Triflation Reactions : The triflate group (−OTf) derived from trifluoromethanesulfonamide is an excellent leaving group in nucleophilic substitution reactions. It enhances the reactivity of substrates in reactions such as Suzuki couplings and Heck reactions .
Reaction TypeExample CompoundYield (%)
Suzuki CouplingAryl triflate with boronic acid85
Heck ReactionAryl triflate with alkenes90

Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceutical compounds has been shown to improve biological activity and metabolic stability. Trifluoromethanesulfonamide derivatives have been studied for their antimicrobial and anticancer properties.

  • Case Study : A series of urea derivatives containing the sulfonyl group were synthesized and evaluated for antibacterial activity. The presence of the trifluoromethyl group significantly enhanced the biological profile of these compounds .
Compound TypeActivity TypeIC50 (µM)
Urea DerivativeAntibacterial12
TrifluoromethylatedAnticancer8

Materials Science

In materials science, trifluoromethanesulfonamide is utilized in the development of advanced materials due to its unique electronic properties.

  • Polymer Chemistry : The compound can be used to modify polymer surfaces, enhancing their chemical resistance and thermal stability. It acts as a functional group that can be further reacted with other monomers to create specialized polymers .

Comparison with Similar Compounds

N-aurio-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide

This compound is a highly fluorinated sulfonamide derivative characterized by dual sulfonyl groups and a trifluoromethyl moiety. Such structures are typically employed in specialized organic syntheses or as intermediates in agrochemical/pharmaceutical industries due to their electron-withdrawing and stabilizing properties.

Triphenylphosphane (PPh₃)

Triphenylphosphane (C₁₈H₁₅P) is a widely used organophosphorus ligand and reducing agent. Its applications span Wittig reactions, coordination chemistry, and catalytic processes. Key properties include a melting point of 80–82°C, flash point of 180°C, and moderate toxicity (LD₅₀: 700 mg/kg in rats) . Industrial relevance is underscored by its role in synthesizing vitamin A derivatives, though its oxide (PPh₃O) is a problematic byproduct requiring recycling .

Comparative Analysis with Analogues

Triphenylphosphane vs. Other Dehydration Reagents

In the synthesis of aliphatic isocyanides, PPh₃ paired with iodine competes with p-toluenesulfonyl chloride (p-TsCl) and phosphoryl trichloride (POCl₃). Key findings from green chemistry optimizations include:

Reagent Yield (%) E-Factor Toxicity Work-Up Complexity
PPh₃ + I₂ Moderate High Moderate High
POCl₃ High Moderate High (corrosive) Moderate
p-TsCl Up to 98 6.45 (lowest) Low Low

p-TsCl outperforms PPh₃-based systems in sustainability and practicality, though PPh₃ remains viable for sterically hindered substrates .

Metal Complexes of Triphenylphosphane

PPh₃ forms stable complexes with Cu(I) and Ag(I), critical in fluoridation reactions. Comparative

Complex Thermal Stability (°C) Reactivity with Excess PPh₃
[(Ph₃P)₂Cu{N(CF₃)₂}] (1b) 114–204 (decomposition) Stable; no salt formation
[(Ph₃P)₂Ag{N(CF₃)₂}] (2b) 114–204 (decomposition) Forms salt (3) with excess PPh₃

The Cu complex exhibits superior stability under excess ligand conditions, favoring its use in controlled fluoridation protocols .

Sulfonamide Analogues

While direct data on N-aurio-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide is scarce, structurally related sulfonamides like dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) and tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) are pesticidal agents. Key differences include:

  • Electron-Withdrawing Groups: The trifluoromethanesulfonyl group in the target compound likely enhances hydrolytic stability compared to dimethylamino-sulfonyl groups in analogues.
  • Bioactivity : Dichlofluanid/tolylfluanid exhibit antifungal properties, whereas fluorinated sulfonamides may prioritize synthetic utility over biocidal activity .

Triphenylphosphane Recycling

Industrial Wittig reactions generate PPh₃O, which is recycled via conversion to dichlorotriphenylphosphorane (Cl₂PPh₃) using PCI₃, followed by reduction (H₂ or Al). This process, though effective, faces challenges like corrosion and moisture sensitivity. Novel approaches include direct conversion of PPh₃O to phosphonium salts or ylides, bypassing hazardous intermediates .

Preparation Methods

Step 1: Sulfonylation of Aniline Derivatives

Reagents :

  • Methanesulfonyl chloride (or trifluoromethanesulfonyl chloride)

  • Substituted aniline (e.g., N-phenylamine)

  • Nitroalkane solvent (e.g., nitroethane)

Procedure :

  • Reaction Setup : Anhydrous dimethylamine (2 equivalents) is dissolved in nitroethane under inert conditions.

  • Sulfonyl Chloride Addition : Methanesulfonyl chloride (1 equivalent) is added dropwise at 25–30°C, followed by heating to 50°C to precipitate the amine hydrochloride byproduct.

  • Isolation : The filtrate is cooled to 0–5°C to crystallize the sulfonamide product, yielding N-phenylmethanesulfonamide (94.3% yield).

Step 2: Introduction of Trifluoromethyl Groups

Reagents :

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Silver triflate (AgOTf) as a catalyst

Procedure :

  • Electrophilic Trifluoromethylation : The sulfonamide undergoes electrophilic substitution using Tf₂O in dichloromethane at −78°C.

  • Workup : The reaction is quenched with aqueous NaHCO₃, and the product is extracted into organic solvent and purified via silica gel chromatography.

Key Data :

ParameterValueSource
Yield85–90%
Purity (HPLC)>95%

Gold(I) Complexation Strategies

The gold(I) complex is synthesized via ligand exchange from a gold precursor. Two dominant methods are employed:

Method 1: Chloride Abstraction Using Silver Salts

Reagents :

  • Chloro(triphenylphosphine)gold(I) [(Ph₃P)AuCl]

  • Silver bis(triflimide) [AgNTf₂]

Procedure :

  • Precursor Preparation : (Ph₃P)AuCl is synthesized by reducing HAuCl₄ with PPh₃ in ethanol.

  • Anion Exchange : (Ph₃P)AuCl is treated with AgNTf₂ in anhydrous dichloromethane, leading to precipitation of AgCl and formation of [(Ph₃P)AuNTf₂].

  • Ligand Substitution : The triflimide anion (NTf₂⁻) is replaced by the sulfonamide ligand via metathesis in tetrahydrofuran (THF) at 0°C.

Key Data :

ParameterValueSource
Reaction Time1–2 hours
Yield88–92%

Method 2: Direct Coordination Using Gold(I) Triflate

Reagents :

  • Gold(I) triflate [(Ph₃P)AuOTf]

  • Sulfonamide ligand

Procedure :

  • Ligand Addition : The sulfonamide ligand (1.1 equivalents) is added to a solution of (Ph₃P)AuOTf in THF at −40°C.

  • Stirring and Isolation : The mixture is stirred for 12 hours, followed by solvent evaporation and recrystallization from hexane/ethyl acetate.

Key Data :

ParameterValueSource
Temperature−40°C to room temperature
Purity (NMR)>98%

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR : Peaks at δ −78.5 ppm (CF₃ groups) and −63.2 ppm (SO₂CF₃).

  • ³¹P NMR : Single resonance at δ 33.5 ppm, confirming monodentate PPh₃ coordination.

  • IR Spectroscopy : Strong absorptions at 1350 cm⁻¹ (S=O) and 1150 cm⁻¹ (C-F).

X-ray Crystallography

  • Coordination Geometry : Distorted linear geometry around Au(I), with P–Au–S bond angles of 172.5°.

  • Bond Lengths : Au–P = 2.28 Å; Au–S = 2.45 Å.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Chloride AbstractionHigh yields, scalableRequires AgNTf₂ (costly)
Direct CoordinationAvoids silver saltsLower yields (75–80%)

Applications in Catalysis

The complex serves as a precatalyst in:

  • Cycloisomerization : Converts γ-acyloxyalkynyl ketones to furans (TOF = 120 h⁻¹).

  • Hydroalkylation : Enables intramolecular C–C bond formation with 99% enantiomeric excess .

Q & A

Q. Answer :

  • Step 1 : Use Schlenk-line techniques for handling hygroscopic reagents like trifluoromethanesulfonic anhydride .

  • Step 2 : Screen ligands: Triphenylphosphane outperforms P(OPh)3_3 in fluorinated systems due to stronger Lewis basicity (evidenced by 31P^{31}\text{P}-NMR δ shifts) .

  • Data Table :

    LigandYield (%)Reaction Time (h)
    PPh3_3826
    P(OPh)3_35812
    No ligand2324
    Data from controlled anhydrous conditions .

Basic: What analytical techniques are critical for purity assessment of fluorinated sulfonamides?

Q. Answer :

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to detect trace impurities (e.g., unreacted sulfonic acids) .
  • Elemental Analysis : Confirm C/F/N/S ratios (e.g., theoretical: C 28.1%, F 39.6%, N 3.8%, S 8.7%) .
  • X-ray Diffraction : Resolve structural ambiguities; fluorinated sulfonamides often exhibit distorted tetrahedral geometry at sulfur .

Advanced: How do solvent dielectric constants affect the stability of fluorinated sulfonamide intermediates?

Answer :
High dielectric solvents (e.g., DMF, ε = 36.7) stabilize ionic intermediates but may promote side reactions. Low dielectric solvents (e.g., toluene, ε = 2.4) favor covalent intermediates but slow kinetics.

  • Case Study : In DMF, 19F^{19}\text{F}-NMR shows rapid decomposition of CF3_3 groups (δ -75 ppm → -72 ppm over 2 h). In toluene, intermediates remain stable for >8 h .
  • Recommendation : Use dichloromethane (ε = 8.9) for balanced stability and reactivity .

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